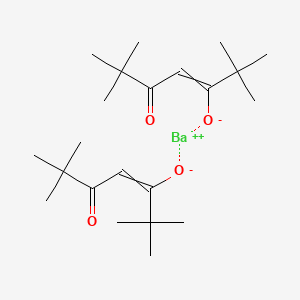
Barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dipivaloylmethanato)barium(II): C22H38BaO4 . It is a barium complex with two dipivaloylmethanato ligands. This compound is often used as a precursor in various chemical vapor deposition (CVD) processes due to its volatility and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(dipivaloylmethanato)barium(II) can be synthesized by reacting barium chloride with dipivaloylmethane in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the compound is often produced using metal-organic chemical vapor deposition (MOCVD) techniques. This involves the reaction of barium metal or barium oxide with dipivaloylmethane under controlled temperature and pressure conditions to produce high-purity bis(dipivaloylmethanato)barium(II) .
Chemical Reactions Analysis
Types of Reactions: Bis(dipivaloylmethanato)barium(II) primarily undergoes coordination and substitution reactions. It can also participate in oxidation-reduction reactions under specific conditions .
Common Reagents and Conditions:
Coordination Reactions: These reactions typically involve the interaction of bis(dipivaloylmethanato)barium(II) with other ligands or metal complexes. Common reagents include various organic ligands and solvents like toluene or hexane.
Substitution Reactions: These reactions often occur in the presence of stronger ligands that can replace the dipivaloylmethanato ligands. Reagents such as phosphines or amines are commonly used.
Oxidation-Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coordination reactions may yield new metal-ligand complexes, while substitution reactions can produce barium complexes with different ligands .
Scientific Research Applications
Chemistry: Bis(dipivaloylmethanato)barium(II) is widely used as a precursor in the synthesis of barium-containing materials, especially in thin-film deposition processes like CVD. It is also used in the preparation of barium titanate and other barium-based ceramics .
Biology and Medicine:
Industry: In the industrial sector, bis(dipivaloylmethanato)barium(II) is used in the production of high-purity barium oxide and other barium compounds. It is also employed in the manufacturing of electronic components, such as capacitors and transistors, due to its role in thin-film deposition .
Mechanism of Action
The mechanism by which bis(dipivaloylmethanato)barium(II) exerts its effects is primarily through its ability to act as a precursor in CVD processes. The compound decomposes at high temperatures to release barium atoms, which then react with other elements or compounds to form thin films or other materials. The molecular targets and pathways involved in these processes are largely determined by the specific conditions and reagents used in the reactions .
Comparison with Similar Compounds
- Bis(dipivaloylmethanato)calcium(II)
- Bis(dipivaloylmethanato)strontium(II)
- Bis(dipivaloylmethanato)magnesium(II)
Comparison: Compared to similar compounds, bis(dipivaloylmethanato)barium(II) is unique in its thermal stability and volatility, making it particularly suitable for CVD processes. While other compounds like bis(dipivaloylmethanato)calcium(II) and bis(dipivaloylmethanato)strontium(II) share similar properties, bis(dipivaloylmethanato)barium(II) is often preferred for applications requiring high-purity barium films or materials .
Properties
Molecular Formula |
C22H38BaO4 |
|---|---|
Molecular Weight |
503.9 g/mol |
IUPAC Name |
barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C11H20O2.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2 |
InChI Key |
NYBMVAOYALBBBH-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















